(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid
Description
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and both a methyl group and a carboxylic acid substituent at the 3-position of the pyrrolidine ring (CAS: 122684-33-7) . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid moiety enables further functionalization, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its stereochemistry (S-configuration) is critical for applications in enantioselective synthesis or drug development, where chirality influences biological activity .
Properties
IUPAC Name |
(3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-5-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLBJDMWGRKALK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid typically involves the protection of the amine group in 3-methylpyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In industrial settings, the production of (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol, or oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.
Major Products
The major product of deprotection is the free amine, which can then be used in further synthetic steps. Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its ability to undergo selective reactions makes it suitable for:
- Peptide Synthesis : The Boc group provides a protective mechanism for amine functionalities during peptide coupling reactions, facilitating the synthesis of complex peptides.
- Chiral Auxiliary : It can be used as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions involving carbonyl compounds.
Biological Activities
Research has demonstrated several promising biological activities associated with (S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid:
- Antimicrobial Properties : Studies indicate that this compound exhibits inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has shown the ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
- Antioxidant Activity : It has been reported to scavenge free radicals and reduce oxidative stress, which could be beneficial in preventing oxidative damage in biological systems.
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of (S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid against various pathogenic strains. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Anti-inflammatory Mechanism Investigation
Research focused on the anti-inflammatory properties of this compound revealed that it modulates cytokine production in macrophages. The study demonstrated a reduction in pro-inflammatory cytokines, suggesting therapeutic implications for chronic inflammatory conditions.
Mechanism of Action
The primary mechanism of action of (S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid involves the protection of amine groups. The Boc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. Under acidic conditions, the Boc group is cleaved, releasing the free amine for subsequent reactions .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares key structural analogs, highlighting differences in functional groups, stereochemistry, and physicochemical properties:
Key Comparative Insights
Steric and Electronic Effects
- Methyl vs.
- Boc Protection : All analogs share Boc protection, ensuring amine stability. However, the Boc group’s bulkiness may influence crystal packing, as seen in SHELX-refined structures .
Functional Group Reactivity
- Carboxylic Acid vs. Ester : The target’s carboxylic acid enables direct coupling to amines (e.g., peptide synthesis), while ester derivatives (e.g., methyl ester in ) require hydrolysis for activation.
- Ketone vs. Carboxylic Acid : 1-Boc-3-pyrrolidone lacks acidic protons, limiting its use in salt formation but offering ketone-specific reactivity (e.g., Grignard reactions).
Physicochemical Properties
- Solubility : The target compound’s carboxylic acid enhances water solubility relative to its ester analogs. Piperidine derivatives (e.g., ) exhibit higher lipophilicity due to the larger ring and aromatic substituents.
- pKa : The methoxycarbonyl analog has a predicted pKa of 4.19, similar to the target compound’s carboxylic acid group (~4–5), critical for pH-dependent solubility and reactivity.
Biological Activity
(S)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid, commonly referred to as Boc-3-methylpyrrolidine-3-carboxylic acid, is a chiral building block in organic synthesis, particularly in the pharmaceutical industry. This compound is notable for its role in the synthesis of various biologically active molecules, including peptides and other nitrogen-containing heterocycles. The molecular formula of this compound is CHNO, with a molecular weight of approximately 229.28 g/mol .
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. Its structural attributes include:
- Molecular Weight : 229.28 g/mol
- CAS Number : 887587-09-9
- Solubility : Highly soluble in organic solvents, with varying solubility in water .
Pharmacological Applications
Research indicates that (S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid exhibits several biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of pyrrolidine carboxylic acids have antimicrobial effects against various bacterial strains. The presence of the Boc group enhances the stability and solubility of the compounds, potentially increasing their efficacy .
- Cytotoxicity : Preliminary investigations into cytotoxic effects have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for anticancer drug development .
- Neuroprotective Effects : Research has also pointed to neuroprotective properties associated with compounds containing the pyrrolidine structure. These effects may be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Case Studies
Several case studies underscore the biological relevance of (S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid:
- Study on Antimicrobial Activity : A study published in 2020 evaluated a series of Boc-protected pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that certain Boc-pyrrolidine derivatives could effectively inhibit cell proliferation, with IC50 values indicating promising cytotoxicity levels. This positions these compounds as candidates for further development in cancer therapeutics .
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for preparing (S)-1-(tert-butoxycarbonyl)-3-methylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves Boc-protection of a pyrrolidine precursor followed by carboxylation. A common approach uses tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to introduce the Boc group. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are critical. Post-synthetic purification via recrystallization or chiral chromatography ensures enantiomeric purity. Reaction pH and temperature must be tightly controlled to avoid racemization, especially during carboxylation steps .
Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the Boc group (characteristic tert-butyl signals at ~1.4 ppm) and the carboxylic acid moiety.
- Chiral HPLC/GC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Polarimetry : Measures optical rotation to confirm the (S)-configuration.
- X-ray Crystallography : Resolves absolute configuration via SHELXL refinement (e.g., Flack parameter analysis to validate chirality) .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture, acids, or bases. Stability studies suggest decomposition occurs above 40°C, with the carboxylic acid moiety prone to decarboxylation under acidic conditions .
Advanced Research Questions
Q. How does the steric and electronic environment of the 3-methyl group influence reactivity in downstream applications (e.g., peptide coupling or organocatalysis)?
- Methodological Answer : The 3-methyl group introduces steric hindrance, reducing nucleophilicity at the adjacent nitrogen. This can slow amide bond formation but enhance regioselectivity in coupling reactions (e.g., with EDC/HOBt). Computational modeling (DFT) predicts electronic effects on the carboxylic acid’s pKa (~2.5–3.0), impacting solubility in aqueous buffers. Experimental validation via kinetic studies (e.g., monitoring coupling efficiency with varying methyl substituents) is recommended .
Q. What strategies resolve contradictions in crystallographic data for this compound, particularly in disordered Boc group conformations?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder.
- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to resolve overlapping electron densities.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions influencing conformational flexibility.
Discrepancies in thermal parameters may arise from solvent inclusion; drying crystals under vacuum pre-data collection minimizes this .
Q. How can researchers mitigate racemization during Boc deprotection under acidic conditions?
- Methodological Answer :
- Low-Temperature Deprotection : Use TFA in dichloromethane at –15°C to minimize acid-catalyzed racemization.
- Alternative Reagents : HCl in dioxane (4 M) at 0°C reduces side reactions.
- Real-Time Monitoring : Employ circular dichroism (CD) spectroscopy to track enantiomeric excess during deprotection. Comparative studies show <2% racemization with optimized protocols .
Data Contradictions and Resolution
- Example Conflict : Discrepancies in reported melting points (e.g., 62–65°C vs. 273.3°C in ) likely arise from polymorphic forms or solvate formation.
- Resolution : Perform differential scanning calorimetry (DSC) and powder XRD to identify polymorphs. Solvent-free recrystallization from ethyl acetate/hexanes yields the most stable form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
